2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol
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Overview
Description
2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol is an organic compound that features a phenol group linked to a pyrazole ring via an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution using a fluoroethyl halide.
Aminomethylation: The aminomethyl bridge is formed by reacting the pyrazole derivative with formaldehyde and a secondary amine.
Phenol Coupling: Finally, the phenol group is introduced through a coupling reaction with the aminomethylated pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It may be used in the study of enzyme mechanisms and as a probe for biological pathways.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industry: It may find applications in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity through hydrophobic interactions, while the phenol group can participate in hydrogen bonding. The aminomethyl bridge provides flexibility, allowing the compound to adopt conformations that optimize interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)amino]methylphenol
- 2-[(4-Chlorophenyl)aminomethyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol is unique due to the presence of the fluoroethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This group can enhance metabolic stability and binding affinity, making it a valuable scaffold for drug development and other applications.
Properties
CAS No. |
1856045-96-9 |
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Molecular Formula |
C13H16FN3O |
Molecular Weight |
249.28 g/mol |
IUPAC Name |
2-[[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C13H16FN3O/c1-10-8-16-17(7-6-14)13(10)15-9-11-4-2-3-5-12(11)18/h2-5,8,15,18H,6-7,9H2,1H3 |
InChI Key |
UYGFVPHUKFIFRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2O |
Origin of Product |
United States |
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